molecular formula C5H6N4O B2467872 4-Aminopyridazine-3-carboxamide CAS No. 20865-28-5

4-Aminopyridazine-3-carboxamide

Cat. No.: B2467872
CAS No.: 20865-28-5
M. Wt: 138.13
InChI Key: PDXOADAJDYVKHB-UHFFFAOYSA-N
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Description

4-Aminopyridazine-3-carboxamide is a compound that contains a pyridazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .


Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, involves various methods. One approach involves reactions between chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method involves the conversion of 4-amino-3-halogenopyridazines into pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method . The optimized geometries can reproduce well the crystal structural parameters .

Scientific Research Applications

  • Kinase Inhibition and Antitumor Activity

    • The derivative N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been identified as a potent and selective Met kinase inhibitor, showing promise in antitumor activity, particularly in gastric carcinoma models (Schroeder et al., 2009).
  • DNA Structure Targeting for Antitumor Agents

    • Research on 9‐aminoacridine carboxamides, synthesized using click chemistry and involving reactions with 9‐(2‐azidoethyl)amino or 9‐propargylaminoacridine compounds, focuses on targeting various DNA structures. These compounds have been evaluated for their binding affinity with duplex DNA, quadruplex DNA, and four‐way junction DNA, and for their antiproliferative activity against certain leukemia cell lines (Howell et al., 2012).
  • Antipsychotic Agents Development

    • Heterocyclic analogues of benzamide, including pyridine-, thiophene-, benzothiophene-, quinoline-, and other carboxamides, have been developed and evaluated as potential antipsychotic agents. These compounds have shown significant in vivo activities and potential in behavioral models predictive of antipsychotic efficacy (Norman et al., 1996).
  • Development of Kinase Inhibitors for Cancer Treatment

    • A study explored substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with antiproliferative activity against various tumor cell lines, showing potential as cancer treatment agents (Lombardo et al., 2004).
  • Inhibitory Effects on CDPK1 in Parasites

    • Utilizing 5-aminopyrazole-4-carboxamide as an alternative scaffold, researchers developed selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed low nanomolar potencies and demonstrated non-toxicity to mammalian cells (Zhang et al., 2014).
  • Synthesis and Antiviral Activity

    • Research on the synthesis of certain thiazole C-nucleosides, which involve reactions with glycosyl cyanides, has led to the development of compounds with significant antiviral activity, particularly against herpes and parainfluenza viruses (Srivastava et al., 1977).
  • Antimicrobial Agent Development

    • Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds demonstrated selective action and significant antimicrobial effects (Pokhodylo et al., 2021).
  • PET Tracers for Serotonin Receptors

    • The development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 has created new PET tracers for serotonin 5-HT(1A) receptors. These have shown potential for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Future Directions

The pyridazine ring in 4-Aminopyridazine-3-carboxamide has potential in drug discovery due to its unique physicochemical properties . Future research could explore applications that take advantage of these inherent properties to solve challenges associated with candidate optimization .

Properties

IUPAC Name

4-aminopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-3-1-2-8-9-4(3)5(7)10/h1-2H,(H2,6,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOADAJDYVKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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